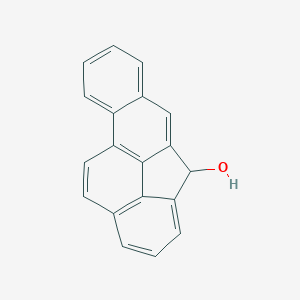

4H-Cyclopenta(def)chrysen-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

143924-52-1 |

|---|---|

Molecular Formula |

C15H8ClNO4 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-ol |

InChI |

InChI=1S/C19H12O/c20-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(19)18(14)17(11)15/h1-10,19-20H |

InChI Key |

GESJVEUWYDSOMJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C5=CC=CC(=C54)C=C3)O |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C5=CC=CC(=C54)C=C3)O |

Synonyms |

4H-cyclopenta(def)chrysen-4-ol OH-CPC |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 4h Cyclopenta Def Chrysen 4 Ol and Analogs

Electrophilic Reactivity of the Cyclopenta[def]chrysene Skeleton

The introduction of a methylene (B1212753) bridge to form the cyclopenta-fused ring in polycyclic aromatic hydrocarbons (PAHs) like chrysene (B1668918) significantly influences their chemical reactivity. This structural modification, creating a nonalternant PAH, alters the electron distribution and steric environment, thereby directing the outcomes of electrophilic reactions.

Protonation studies using superacids like fluorosulfuric acid (FSO₃H) in sulfuryl chloride fluoride (B91410) (SO₂ClF) at low temperatures allow for the direct observation of persistent arenium ions by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In the case of 4H-cyclopenta[def]chrysene, protonation occurs selectively at the C-5 position, which is peri to the methylene bridge. acs.orgresearchgate.net This is in contrast to the parent chrysene, which is protonated at the C-12 position. acs.org The formation of the corresponding methanochrysenium cation is confirmed by detailed analysis of ¹H and ¹³C NMR spectra. acs.org For instance, the ¹H NMR spectrum of the 6H⁺ ion (the protonated form of 4H-cyclopenta[def]chrysene) shows characteristic downfield shifts for protons near the site of protonation and distinct signals for the newly formed CH₂ group. acs.org

These studies on stable carbocations are crucial as they serve as models for understanding the behavior of biological electrophiles, such as those formed from the metabolic activation of PAHs via diol-epoxide pathways. acs.orgacs.org

The distribution of positive charge in the arenium ion intermediate is a key determinant of the reactivity and stability of the species. In the chrysenium cation formed from the parent chrysene, the charge is delocalized primarily over the A/B rings and one conjugated carbon. acs.org However, in the methanochrysenium cation derived from 4H-cyclopenta[def]chrysene, the charge delocalization is more extensive, involving the C/B rings. acs.org

The extent of charge delocalization can be assessed by analyzing the changes in ¹³C NMR chemical shifts (Δδ ¹³C) between the neutral PAH and its corresponding cation. acs.orgacs.org Larger Δδ ¹³C values indicate a greater degree of deshielding and thus a higher concentration of positive charge at that carbon atom. Theoretical calculations, such as those using the AM1 method, complement these experimental findings by predicting the lowest energy carbocation structures and the changes in charge distribution upon protonation. acs.orgacs.org These computational studies confirm that the observed site of protonation corresponds to the formation of the most stable arenium ion. acs.org The charge distribution in these cations is fundamental to understanding their potential role in DNA binding and mutagenesis. acs.org

Table 1: Comparison of Protonation Sites and Charge Delocalization

| Compound | Protonation Site | Primary Charge Delocalization | Reference |

| Chrysene | C-12 | A/B rings | acs.org |

| 4H-Cyclopenta[def]chrysene | C-5 | C/B rings | acs.orgacs.org |

The methylene bridge in cyclopenta-fused PAHs exerts a strong directive effect on electrophilic substitution reactions. nih.govacs.org In contrast to chrysene, where electrophilic attack (e.g., protonation, nitration, bromination) occurs at the C-5/C-11 positions, the presence of the methylene bridge in 4H-cyclopenta[def]chrysene directs the attack to the C-5 position, which is peri to the bridge. acs.org This directive influence is a general phenomenon observed in several methylene-bridged PAHs. nih.govacs.org

Charge Delocalization Modes in Chrysenium Cations

Oxidative Transformations and Reactive Intermediate Generation

The chemical transformation of 4H-cyclopenta[def]chrysen-4-ol and related PAHs is not limited to electrophilic reactions on the aromatic skeleton. Oxidative processes, driven by photochemical or thermal energy, lead to the formation of various reactive intermediates and oxygenated products.

Polycyclic aromatic hydrocarbons, upon absorption of light (particularly UVA radiation), can become photo-excited. researchgate.nettandfonline.comrepec.org These excited-state PAHs can then react with molecular oxygen and other molecules in the environment to generate reactive oxygen species (ROS). researchgate.nettandfonline.comnih.gov ROS include species like singlet oxygen, superoxide (B77818) anion, and hydroxyl radicals. researchgate.net The generation of ROS is a key mechanism behind the phototoxicity of many PAHs, leading to cellular damage through lipid peroxidation and DNA damage. repec.orgnih.govdigitellinc.com

The process begins with the PAH absorbing a photon, transitioning to an excited singlet state, and then potentially undergoing intersystem crossing to a longer-lived triplet state. This triplet-state PAH can transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen (an excited state of O₂). This process is a common pathway for the photo-induced toxicity of environmental PAHs. researchgate.nettandfonline.com

Oxygenated polycyclic aromatic hydrocarbons (OPAHs) can be formed through various mechanisms in thermal systems, such as during the incomplete combustion of organic materials. acs.orgresearchgate.netmdpi.com These compounds can be emitted directly from combustion sources or formed in the atmosphere through the transformation of their parent PAHs. mdpi.com

In combustion processes, the formation of PAHs and their oxygenated derivatives is a complex process involving the pyrolytic degradation of fuel and subsequent recombination of radical fragments. acs.orgresearchgate.net The presence of oxygen-containing functional groups in the fuel can influence the pathways of PAH formation. sae.org For instance, the degradation of chrysene can lead to various oxygenated metabolites, including hydroxyphenanthroic acid and eventually catechol, which is then further broken down. oup.com The atmospheric oxidation of chrysene, initiated by hydroxyl radicals (•OH) in the presence of oxygen and nitrogen oxides (NOx), can also lead to the formation of OPAHs and nitro-PAHs. researchgate.net These transformation products are often more toxic than the original PAHs. mdpi.comnih.gov

The formation of 4H-cyclopenta[def]chrysen-4-ol itself can be envisioned as an oxidation product of the parent 4H-cyclopenta[def]chrysene, specifically through oxidation at the benzylic methylene bridge. tandfonline.comtandfonline.com

Oxidative Metabolism Pathways (Chemical Aspects)

The metabolic activation of 4H-cyclopenta(def)chrysen-4-ol (OH-CPC) appears to proceed not through typical oxidative pathways but via conjugation reactions. When studied in the presence of an NADPH-fortified post-mitochondrial fraction from rat liver (S9/NADPH), a system containing various oxidative enzymes, no metabolic activation of OH-CPC was detected. oup.comnih.gov This suggests that cytochrome P450-mediated oxidation is not a primary route for its conversion into a reactive species.

Interestingly, the formation of OH-CPC in biological systems can result from the reduction of an oxidized precursor. An oxygenated derivative, 4H-cyclopenta[def]chrysen-4-one, which is found in the environment, can be reduced to OH-CPC by human intestinal bacteria. oup.com While the oxidation of some benzylic alcohols derived from polycyclic aromatic hydrocarbons (PAHs) can be a detoxification route catalyzed by alcohol dehydrogenases (ADHs), the primary activation pathway for OH-CPC itself is sulfation. researchgate.net

Enzymatic Reaction Mechanisms Involving this compound

Sulfotransferase-Mediated Activation of Benzylic Alcohols

The enzymatic activation of this compound, a secondary benzylic alcohol, is primarily mediated by cytosolic sulfotransferase (SULT) enzymes. oup.comnih.gov This bioactivation process, known as sulfo-conjugation, is a critical step in converting the relatively inert alcohol into a potent mutagen. snu.ac.kr The reaction involves the transfer of a sulfonate group (SO₃⁻) from the universal donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of OH-CPC. oup.comoup.comsnu.ac.kr

This enzymatic transfer results in the formation of a highly unstable and electrophilic sulfuric acid ester. oup.comnih.govsnu.ac.kr This reactive intermediate is capable of covalently binding to cellular macromolecules like DNA, a mechanism central to its mutagenic activity. nih.gov While sulfo-conjugation is often a detoxification pathway for many xenobiotics, for certain classes of compounds like benzylic alcohols derived from PAHs, it serves as a potent activation mechanism. snu.ac.kr Studies on analogous compounds, such as the benzylic hydroxyl metabolites of cyclopenta[c,d]pyrene, further confirm that sulfotransferase plays a crucial role in activating secondary benzylic alcohols located on a cyclopenta-fused ring system. nih.gov

Substrate Specificity and Enzyme Isoform Preferences

The activation of this compound (OH-CPC) is not catalyzed by all sulfotransferases; instead, it exhibits marked specificity for particular SULT isoforms. Research has demonstrated that OH-CPC is efficiently activated into a mutagen by human sulfotransferase 1B1 (hSULT1B1) and its rat ortholog, rSULT1B1. oup.com In contrast, it was found to be inactive or significantly less active when tested with twenty other SULT isoforms, highlighting its specific substrate character. oup.com

Furthermore, rat phenol (B47542) sulfotransferase IV has been identified as another enzyme capable of efficiently activating OH-CPC. researchgate.net This is noteworthy because phenol sulfotransferases generally show low activity towards other benzylic alcohols, making OH-CPC an exception. researchgate.net Studies using rat liver cytosol have also revealed sex-dependent differences in activation, with cytosol from male rats showing approximately four times higher activity than that from females, which points to the involvement of differentially expressed SULT isoforms. researchgate.net

The table below summarizes the known sulfotransferase isoforms involved in the activation of this compound.

| Enzyme Isoform | Organism/Source | Activity Level with OH-CPC | Reference |

|---|---|---|---|

| Human Sulfotransferase 1B1 (hSULT1B1) | Human | Efficient Activation | oup.com |

| Rat Sulfotransferase 1B1 (rSULT1B1) | Rat | Efficient Activation | oup.com |

| Rat Phenol Sulfotransferase IV | Rat | Efficient Activation | researchgate.net |

| Other SULT Isoforms (20 tested) | Various | Inactive or Much Less Active | oup.com |

| Hydroxysteroid Sulfotransferases | Rat | Implicated in activation of analogous compounds | nih.gov |

Role of Anions in Enzymatic Reaction Pathways

The mutagenic activity resulting from the sulfotransferase-mediated activation of this compound is significantly influenced by the presence of certain anions, particularly chloride (Cl⁻). oup.comnih.gov Studies have shown that when potassium chloride (KCl) is present at a concentration of 125 mM during the enzymatic reaction, the mutagenicity of OH-CPC is enhanced three- to four-fold. oup.comnih.gov

This enhancement is attributed to a subsequent substitution reaction following the initial enzymatic formation of the electrophilic sulfuric acid ester. oup.comnih.gov The unstable sulfate (B86663) ester can react with chloride anions, leading to the formation of an even more reactive and mutagenic species, 4-chloro-4H-cyclopenta[def]chrysene. oup.comnih.gov The high direct mutagenicity of chemically synthesized 4-chloro-4H-cyclopenta[def]chrysene provides strong support for this proposed two-step activation mechanism. oup.comnih.gov This indicates that the ultimate reactive species can be influenced by the ionic environment of the cell, where anions like chloride can participate in the toxification pathway.

Advanced Spectroscopic Characterization and Elucidation of Structure Reactivity Relationships

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy provides unparalleled insight into the electronic and three-dimensional structure of 4H-Cyclopenta(def)chrysen-4-ol and its reactive intermediates, particularly the corresponding carbocation.

The study of carbocations, which are key intermediates in many reactions involving alcohols, requires specialized techniques to generate and observe them due to their high reactivity. Low-temperature NMR spectroscopy is a primary method for the characterization of these transient species. For benzylic alcohols analogous to this compound, persistent carbocations can be generated by dissolving the alcohol in a superacid solvent system, such as fluorosulfonic acid (FSO₃H) in sulfuryl chloride fluoride (B91410) (SO₂ClF), at temperatures as low as -70°C. nih.gov At this temperature, the carbocation is stabilized, allowing for its direct observation and structural characterization by one- and two-dimensional NMR techniques. nih.gov This method would be essential for studying the formation and stability of the 4H-Cyclopenta(def)chrysen-4-yl cation.

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for probing the electronic environment of each carbon atom within a molecule. The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electron density. libretexts.org In this compound, the carbon atom bonded to the hydroxyl group (C4) would exhibit a chemical shift typical for a secondary alcohol. Upon formation of the carbocation in a superacid medium, this carbon becomes sp²-hybridized and electron-deficient, resulting in a significant downfield shift to a much higher ppm value.

Crucially, the positive charge in the resulting cation is not localized at C4 but is delocalized across the extensive π-electron system of the chrysene (B1668918) core. This charge delocalization can be mapped by observing the ¹³C chemical shifts of the aromatic carbons. nih.gov Carbons that bear a significant portion of the positive charge will be deshielded and show a downfield shift compared to their positions in the neutral parent alcohol. organicchemistrydata.org The magnitude of these shifts provides a semi-quantitative measure of the positive charge distribution throughout the polycyclic framework. nih.govorganicchemistrydata.org

Table 1: Hypothetical ¹³C NMR Chemical Shift Changes upon Carbocation Formation

| Carbon Position | Expected Shift in Alcohol (ppm) | Expected Shift in Carbocation (ppm) | Change (Δδ) | Interpretation |

|---|---|---|---|---|

| C4 (Carbinol/Carbocationic Center) | ~75 | >200 | >+125 | Formation of sp² carbocationic center. |

| Para-like positions in Chrysene Core | ~127 | ~145 | +18 | Significant charge delocalization. nih.gov |

| Ortho-like positions in Chrysene Core | ~125 | ~138 | +13 | Moderate charge delocalization. nih.gov |

| Uninvolved Aromatic Carbons | ~128 | ~130 | +2 | Minimal effect from charge delocalization. |

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that allows for the determination of the spatial proximity of nuclei, typically protons. In NOE difference spectroscopy (or its 2D variant, NOESY), irradiation of a specific proton resonance will lead to an intensity enhancement of signals from other protons that are close in space (typically within 5 Å), regardless of the number of bonds separating them. This technique is invaluable for conformational analysis. nih.gov For the carbocation derived from this compound, NOE experiments could be used to establish the preferred conformation of the cyclopentane (B165970) ring relative to the planar chrysene system. nih.gov By observing NOE correlations between specific protons on the five-membered ring and those on the aromatic core, the three-dimensional structure and stereochemical relationships within the molecule can be elucidated. nih.gov

Elucidation of Charge Distribution via Carbon-13 Chemical Shifts

Mass Spectrometry for Molecular Transformation Analysis

Mass spectrometry is indispensable for identifying the products of chemical reactions by providing precise mass-to-charge ratio information, which can be used to determine elemental compositions and deduce molecular structures.

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provides mass measurements with extremely high accuracy (typically below 1-5 ppm). copernicus.org This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. When this compound undergoes reactions such as oxidation, reduction, or derivatization, HRMS is critical for identifying the resulting products. google.com For example, it can easily distinguish between products with very similar nominal masses but different elemental compositions, confirming the outcome of a specific molecular transformation.

Table 2: Application of HRMS to Distinguish Potential Reaction Products

| Potential Product | Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) | Reaction Type |

|---|---|---|---|---|

| 4H-Cyclopenta(def)chrysen-4-one | C₁₉H₁₀O | 266 | 266.0732 | Oxidation |

| 4H-Cyclopenta(def)chrysene | C₁₉H₁₂ | 240 | 240.0939 | Reduction |

| Methoxy-4H-cyclopenta(def)chrysene | C₂₀H₁₄O | 282 | 282.1045 | Derivatization |

| Dihydroxy-4H-cyclopenta(def)chrysene | C₁₉H₁₂O₂ | 284 | 284.0837 | Hydroxylation |

The analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives often benefits from specific ionization techniques. While electrospray ionization (ESI) is widely used, it is not always optimal for relatively non-polar compounds. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APLI) are powerful alternatives. nih.govuni-muenster.de

APCI is suitable for a wide range of analytes that are thermally stable and can be vaporized in a heated nebulizer, making it effective for many PAH derivatives. nih.govgoogle.com

APLI uses photons to ionize analytes, showing high selectivity for compounds with extensive π-systems, such as the chrysene core. uni-muenster.de This technique has the added advantage of reducing background noise from sources like gas chromatography column bleed, which is beneficial when analyzing high-boiling point compounds. uni-muenster.de

Coupling these ionization sources with a Time-of-Flight (TOF) analyzer provides high-speed and accurate mass measurements. Furthermore, tandem mass spectrometry (MS/MS), available on instruments like triple quadrupoles or ion traps, can be used to fragment the ionized molecules. The resulting fragmentation patterns provide a structural fingerprint, which is invaluable for confirming the identity of derivatized analytes and distinguishing between isomers.

High-Resolution Mass Spectrometry for Reaction Product Characterization

Advanced Optical Spectroscopy for Photochemical Studies

Optical spectroscopy, which examines the interaction of light with matter, is particularly well-suited for studying the photochemistry of PAHs. These molecules often exhibit strong absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, a consequence of their extended π-electron systems. The specific wavelengths of absorption and emission, as well as the efficiency of these processes, are highly sensitive to the molecule's structure and its environment.

Fluorescence Spectroscopy for Photoreactivity Assessment

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of fluorescent molecules, known as fluorophores. In this technique, a molecule is excited by absorbing a photon of light, promoting it to a higher electronic state. The molecule then relaxes back to its ground state by emitting a photon, a process known as fluorescence. The emitted light is typically of a longer wavelength (lower energy) than the excitation light.

The fluorescence emission behavior of 4H-cyclopenta[def]chrysene, the parent hydrocarbon of 4H-cyclopenta[def]chrysen-4-ol, has been investigated to understand its electronic properties. optica.org In a study examining the effects of solvent polarity and quenching agents, the fluorescence excitation and emission maxima of 4H-cyclopenta[def]chrysene were measured in a binary ethyl acetate/acetonitrile solvent mixture. optica.org The results of these measurements are summarized in the table below.

Table 1: Fluorescence Properties of 4H-Cyclopenta[def]chrysene

| Property | Wavelength (nm) |

|---|---|

| Excitation Wavelength (λex) | 320 |

| Emission Wavelength (λem) | 360 |

Data sourced from Tucker et al. (1995) optica.org

The study also investigated the effect of nitromethane (B149229), a known fluorescence quencher, on the emission of 4H-cyclopenta[def]chrysene. optica.org It was observed that nitromethane did not quench the fluorescence of this compound, which is characteristic of nonalternant PAHs. optica.org This lack of quenching provides insight into the electronic structure and photoreactivity of the cyclopenta-fused chrysene system, suggesting that the introduction of the five-membered ring significantly alters the electronic properties compared to the parent chrysene molecule. The presence of the hydroxyl group in 4H-cyclopenta[def]chrysen-4-ol is expected to further modify these photophysical properties.

The photophysical properties of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are a subject of significant research interest due to their unique electronic characteristics, such as high electron affinities and often anomalous fluorescence. researchgate.net The study of these properties is crucial for the development of novel photoactive materials for applications in organic electronics. tandfonline.com

Surface-Enhanced Spectroscopic Detection (SERS, SEIRA) for PAH Analysis

Surface-enhanced Raman spectroscopy (SERS) and surface-enhanced infrared absorption (SEIRA) are powerful analytical techniques that provide significantly enhanced vibrational signals from molecules adsorbed onto or near nanostructured metal surfaces, typically gold or silver. This signal enhancement allows for the detection of trace amounts of analytes, making these techniques particularly valuable for environmental analysis of pollutants like PAHs.

Recent research has highlighted the utility of combining SERS and SEIRA for the detection of PAHs in biological and environmental samples. For instance, these techniques have been successfully employed to detect PAHs and their derivatives in human placental tissues, distinguishing between samples from smokers and non-smokers. rsc.orgacs.org This approach leverages the complementary information provided by SERS and SEIRA, often in conjunction with machine learning algorithms to analyze the complex spectral data. rsc.orgacs.org

The effectiveness of SERS for PAH detection has also been demonstrated in the analysis of contaminated soil. acs.org By using SERS substrates, researchers can obtain distinct spectra for different PAHs, such as pyrene (B120774) and anthracene, even in mixtures. acs.org The development of SERS-active substrates functionalized with self-assembled monolayers (SAMs) can further improve the specificity and sensitivity of PAH detection by promoting specific chemical interactions. capes.gov.br

Table 2: Applications of Surface-Enhanced Spectroscopy for PAH Analysis

| Technique | Application | Key Findings | Reference(s) |

|---|---|---|---|

| SERS and SEIRA | Detection of PAHs in human placenta | Successfully distinguished between smokers and non-smokers based on PAH spectral signatures. | rsc.orgacs.org |

| SERS | Analysis of PAHs in contaminated soil | Capable of distinguishing multiple PAHs simultaneously in mixtures. | acs.org |

| SERS | Trace determination of PAHs | Functionalization of SERS substrates with SAMs enhances specificity. | capes.gov.br |

This table summarizes the general applicability of these techniques to the analysis of PAHs.

Given the structural similarities of 4H-cyclopenta[def]chrysen-4-ol to other PAHs, it is highly probable that SERS and SEIRA could be adapted for its sensitive and selective detection. The development of such methods would be beneficial for monitoring its presence in environmental samples and for studying its interactions with biological systems.

Theoretical and Computational Studies on 4h Cyclopenta Def Chrysen 4 Ol and Analogs

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in predicting the molecular and electronic properties of complex organic molecules. Various computational methods, each with a different level of theory and computational cost, are employed to study compounds analogous to 4H-Cyclopenta(def)chrysen-4-ol.

Semi-empirical methods, such as Austin Model 1 (AM1), Modified Neglect of Diatomic Overlap (MNDO), and Parametric Method 3 (PM3), offer a computationally efficient means to estimate geometric and thermochemical properties of large organic molecules. acs.orgacs.org These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to improve accuracy. acs.org

Studies on a range of PAHs have utilized these methods to calculate standard enthalpies of formation (ΔH°f). For instance, a quantitative structure-retention relationship (QSRR) analysis of ethynyl-substituted PAHs employed AM1, MNDO, and PM3 for geometry optimization to derive solute descriptors. acs.orgnih.gov While these methods are fast, their accuracy can be variable. For a set of 11 polycyclic benzenoid aromatic hydrocarbons, the AM1 method showed an average error of 9 kcal/mol for ΔH°f, which could be reduced to 1.3 kcal/mol after linear correlation correction. acs.org The PM3 method showed a slightly smaller average error of 5.86 kcal/mol for the same set of compounds. acs.org

Table 1: Performance of Semi-Empirical Methods for Calculating Enthalpies of Formation (ΔH°f) of Polycyclic Aromatic Hydrocarbons (PAHs) (Note: This table is illustrative, based on general findings for PAHs, not specifically for this compound)

| Method | Average Error (kcal/mol) (Uncorrected) | Average Error (kcal/mol) (Corrected) | Correlation Coefficient (r²) |

| AM1 | 9.0 | 1.3 | 0.988 |

| PM3 | 5.9 | 2.1 | 0.973 |

Data sourced from studies on polycyclic benzenoid aromatic hydrocarbons. acs.org

These findings indicate that while semi-empirical methods can provide useful trends and starting geometries, for high accuracy thermochemical data, results should be benchmarked against higher-level theoretical calculations or experimental data. acs.orgnih.gov

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic properties of medium to large-sized molecules due to its balance of accuracy and computational cost. nih.gov The B3LYP functional is commonly used for this purpose. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic descriptors that relate to a molecule's ability to donate or accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net

Table 2: Calculated HOMO-LUMO Gaps for Chrysene (B1668918) and Fluorene (B118485) Analogs using DFT (Note: This table presents data for analogous compounds to infer properties of this compound)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Chrysene | - | - | - | 3.92 (inferred) | researchgate.net |

| 4,10-diphenoxychrysene | DFT | - | - | 3.92 | researchgate.net |

| 4,10-bis(phenylsulfanyl)chrysene | DFT | - | - | 3.83 | researchgate.net |

| Ethyl 8,9,12-trimethoxychrysene-6-carboxylate | DFT | - | - | 3.81 | researchgate.net |

| Fluorene | B3LYP/6-31G(d,p) | - | - | ~4.6 (inferred from UV-Vis) | cognizancejournal.com |

| 2-Fluorofluorene | B3LYP/6-31G(d,p) | - | - | ~4.06 (inferred from UV-Vis) | cognizancejournal.com |

| 9-Fluorofluorene | B3LYP/6-31G(d,p) | - | - | ~4.20 (inferred from UV-Vis) | cognizancejournal.com |

| DTMR1 (Chrysene-based chromophore) | MPW1PW91/6-31G(d,p) | -5.698 | -3.392 | 2.306 | nih.gov |

For highly accurate thermochemical data, ab initio methods, particularly composite methods like the Gaussian-n (Gn) theories, are employed. Methods such as G3MP2B3 and G3B3 provide reliable enthalpies of formation for a wide range of organic molecules, including PAHs. nih.govstanford.edu These methods extrapolate from a series of calculations to approximate the results of a very high-level calculation with a large basis set.

A comprehensive study calculated the enthalpies of formation for over 600 PAHs and their derivatives using such methods. nih.gov For a subset of molecules, the G3B3 and G3MP2B3 methods yielded mean unsigned deviations from experimental values of approximately 3–6 kJ/mol and 4–8 kJ/mol, respectively. nih.gov Another high-level ab initio study on PAHs, including fluorene and chrysene, suggested revisions to some experimental ΔH°f,298 values based on their W1-F12 calculations, which agreed with the best experimental data to within ~1 kJ mol⁻¹ for many PAHs. sci-hub.se These studies underscore the power of high-level ab initio calculations in providing benchmark thermochemical data, which would be essential for accurately determining the stability of this compound. researchgate.net

Density Functional Theory (DFT) for Energy and Electronic Descriptors (HOMO-LUMO Gap)

Molecular Modeling of Reactivity Pathways

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying reactive sites, and predicting the energetics of chemical transformations.

The reactivity of a PAH, including its behavior in acidic media, is fundamentally linked to its protonation sites. The location of protonation is governed by the stability of the resulting carbocation (arenium ion). For this compound, potential protonation sites include the oxygen atom of the hydroxyl group and various carbon atoms on the aromatic rings.

Computational studies on the protonation of PAHs and their derivatives show that the most favorable protonation site is the one that leads to the most stable conjugate acid. researchgate.net The gas-phase basicity or proton affinity (PA) is the key thermochemical quantity. For heteroatomic PAHs, protonation often occurs on the heteroatom if it is sufficiently basic (e.g., pyridine-type nitrogens). researchgate.net However, for compounds with amine or hydroxyl groups, protonation can occur on either the heteroatom or a ring carbon atom, with the outcome depending on a subtle balance of factors. researchgate.netresearchgate.net In the case of this compound, the hydroxyl oxygen is a likely site of protonation. However, protonation at specific carbon atoms of the chrysene framework, which would lead to a delocalized positive charge across the π-system, must also be considered. DFT calculations are well-suited to determine the relative proton affinities of all potential sites, thereby identifying the most likely initial step in acid-catalyzed reactions. researchgate.net

Electrophilic aromatic substitution is a characteristic reaction of PAHs. The fused ring system of chrysene exhibits differing reactivities at its various positions. Computational modeling can predict the preferred sites of electrophilic attack by analyzing the stability of the intermediate sigma complexes (Wheland intermediates).

Studies on the electrophilic substitution of chrysene itself show that the reactivity of different positions varies significantly. rsc.org For example, direct bromination of chrysene leads to substitution at the 3, 6, 9, and 12 positions. rsc.org For this compound, the directing effects of both the fused cyclopenta ring and the hydroxyl group must be considered. The hydroxyl group is a strong activating, ortho-, para- directing group. Its influence, combined with the inherent reactivity pattern of the chrysene core, would determine the ultimate regioselectivity of electrophilic attack. The methylene (B1212753) bridge of the five-membered ring also influences the electronic distribution of the aromatic system. Computational simulations of electrophilic attack (e.g., by modeling the transition states for the addition of an electrophile like NO₂⁺) would provide quantitative predictions of the most favorable substitution sites, guiding synthetic efforts.

Analysis of Biradical Character in Related Systems

Polycyclic aromatic hydrocarbons that incorporate fused five-membered rings, often referred to as cyclopenta-fused PAHs (cp-PAHs), represent a unique subclass of non-alternant PAHs. rsc.org These compounds are noted for their distinct electronic and photophysical properties. rsc.org A key feature of interest in these systems is their potential to exhibit open-shell biradical character, which significantly influences their reactivity and material properties. acs.org The inherent diradical character in large PAH structures can facilitate direct addition reactions. acs.org

The fusion of a cyclopenta-ring into a larger polycyclic aromatic system can lead to the formation of molecules with an open-shell singlet ground state. nih.govdeepdyve.com For instance, studies on cyclopenta ring-fused bisanthene have shown that the neutral compound possesses an open-shell singlet ground state. nih.govdeepdyve.com Its dication also exhibits singlet diradical character. nih.govdeepdyve.com This characteristic is tied to the unique electronic structure where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are close in energy, facilitating thermal excitation and the formation of a biradical state.

The degree of biradical character can be quantified and even tuned through molecular design, such as by benzannulation. rsc.org Z-shaped polycyclic aromatic hydrocarbons with embedded five-membered rings have been synthesized and studied, demonstrating tunable biradical character with indices (γ0) as high as 0.58. rsc.org This tuning is exemplified in derivatives of dibenzoheptazethrene. rsc.org

| Compound Class | Key Structural Feature | Observed Property | Reference |

|---|---|---|---|

| Z-shaped PAHs | Embedded five-membered rings | Tunable biradical character (γ0 up to 0.58) | rsc.org |

| Cyclopenta ring-fused bisanthene (Neutral) | Fused cyclopenta ring | Open-shell singlet ground state | nih.govdeepdyve.com |

| Cyclopenta ring-fused bisanthene (Dication) | Fused cyclopenta ring | Singlet diradical character | nih.govdeepdyve.com |

| Dibenzoheptazethrenes | Benzannulation | Tuned γ0-values | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Studies (Chemical Descriptors Focus)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. researchgate.networldscientific.comresearchgate.net For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, QSAR models are invaluable for predicting properties like carcinogenicity, mutagenicity, and environmental fate, thereby reducing the need for extensive and time-consuming experiments. conicet.gov.aringentaconnect.comconicet.gov.ar These models are built upon molecular descriptors, which are numerical values that characterize the topology, geometry, or electronic properties of a molecule. researchgate.netscispace.com

Correlation of Molecular Descriptors with Chemical Reactivity Proxies

The foundation of a robust QSAR model lies in the selection of relevant molecular descriptors that can accurately represent the variations in chemical reactivity. For PAHs, these descriptors are often calculated using semiempirical methods like AM1 and PM3 or more advanced density functional theory (DFT) methods. conicet.gov.aracs.orgnih.gov

Several classes of descriptors have been investigated for their correlation with the reactivity of PAHs:

Electronic Descriptors: These include the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and ionization potential. acs.orgnih.gov While intuitively linked to reactivity, descriptors like HOMO/LUMO gap energies have sometimes shown poor correlation with reaction rates for certain processes in PAHs. nih.gov However, the energy separation between the HOMO and its next lower level has been identified as a major descriptor for defining carcinogenic activity. acs.org

Energetic Descriptors: The relative thermodynamic stabilities of reaction intermediates, such as epoxides and carbonium ions, have been used to develop QSAR models for PAH carcinogenesis. conicet.gov.ar

Topological and Surface-Based Descriptors: Property-Encoded Surface Translator (PEST) descriptors, which describe properties on the molecular surface, have shown significant correlation with the degradation rates of PAHs. nih.gov Specifically, the minimum local ionization potential on the molecular surface (PIP Min) was found to be related to the reaction rate constant. nih.gov Information indices, derived from the molecular graph, have also been identified as important descriptors for modeling the environmental dissipation of PAHs. nih.gov

| Descriptor Type | Specific Descriptor Example | Reactivity Proxy | Finding | Reference |

|---|---|---|---|---|

| Electronic | HOMO-LUMO energy gap | Peroxy-acid degradation rate | Not correlated | nih.gov |

| Electronic | Energy of HOMO and next lower orbital | Carcinogenic activity | Validated as a major descriptor | acs.org |

| Energetic | Epoxyl-energy, Cationized-energy | Carcinogenic activity | Reasonably predictive (R² = 0.59) | conicet.gov.ar |

| Surface-Based (PEST) | Minimum local ionization potential (PIP Min) | Peroxy-acid degradation rate | Significant correlation | nih.gov |

| Topological | Information Indices | Rhizosphere dissipation | Identified as most important descriptors | nih.gov |

Development of Predictive Models based on Electronic and Structural Parameters

Once relevant descriptors are identified, various statistical methods are employed to build predictive QSAR models. These models are then rigorously validated to ensure their robustness and predictive power for new, untested compounds. semanticscholar.org Common modeling techniques include Multivariable Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). conicet.gov.arnih.gov

Validation is a critical step, often involving internal cross-validation (e.g., leave-one-out) to calculate Q² and external validation with a separate test set of compounds. conicet.gov.ar For instance, a QSAR model for the carcinogenesis of 48 PAHs using MLR based on the energies of active site intermediates yielded a coefficient of determination (R²) of 0.59, which improved to 0.66 after removing two outliers. conicet.gov.ar The cross-validated Q² for this model was 0.49. conicet.gov.ar

In more complex scenarios, machine learning methods can provide more robust models. For the metabolic activation of procarcinogens by cytochrome P450 1A1, an ANN model showed better performance (r² = 0.66) than linear regression models. nih.gov Similarly, for activation by P450 1B1, an ANN model was significantly more robust, with an r² value of 0.73. nih.gov These models highlight the importance of electronic, structural, and energetic descriptors in predicting the metabolic activation process. nih.gov

| Predicted Property | Modeling Method | Key Descriptors Used | Model Performance (R²/r²) | Reference |

|---|---|---|---|---|

| Carcinogenesis | Multivariable Linear Regression (MLR) | Epoxyl-energy, Cationized-energy | R² = 0.59 - 0.66 | conicet.gov.ar |

| Metabolic Activation (P450 1A1) | Artificial Neural Network (ANN) | Electronic, Structural, Energetic | r² = 0.66 | nih.gov |

| Metabolic Activation (P450 1B1) | Artificial Neural Network (ANN) | Electronic, Structural, Energetic | r² = 0.73 | nih.gov |

| Phototoxicity | Regression Analysis | Quantum-chemical descriptors | R² = 0.84, Q² = 0.79 | conicet.gov.ar |

| Dermal Penetration | Partial Least Squares (PLS) | 5 Descriptors (unspecified) | R² = 0.69, Q² = 0.65 | conicet.gov.ar |

Q & A

Q. Methodological Considerations :

- Temperature and solvent systems : Higher yields are observed in anhydrous conditions with polar aprotic solvents.

- Catalyst selection : Palladium-based catalysts improve aryl coupling efficiency.

How is 4H-Cyclopenta[def]chrysen-4-ol structurally characterized, and what spectroscopic techniques are most reliable?

Basic Research Question

Structural identification relies on a combination of spectroscopic and crystallographic methods:

- NMR and Mass Spectrometry : Proton environments and molecular weight confirmation (CHO, MW 256.298) .

- X-ray Crystallography : Resolves π–π stacking interactions and bond angles (e.g., centroid–centroid distances of 3.53 Å in related compounds) .

- UV/VIS and IR Spectroscopy : Detects conjugation patterns and functional groups (e.g., hydroxyl stretching at ~3400 cm) .

Methodological Tip : Cross-validate data with computational tools (e.g., NIST Chemistry WebBook for reference spectra) .

How should researchers address contradictions in spectral data for 4H-Cyclopenta[def]chrysen-4-ol derivatives?

Advanced Research Question

Discrepancies in spectral results often arise from isomerism or impurities. Mitigation strategies include:

- Multi-technique validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction to confirm molecular geometry .

- Sample purification : Use column chromatography with gradient elution to isolate pure fractions, as side products (e.g., diastereomers) can skew spectral interpretations .

- Reference databases : Compare data against IARC or NIST standards for PAHs .

What strategies optimize synthetic yields of 4H-Cyclopenta[def]chrysen-4-ol derivatives in multi-step reactions?

Advanced Research Question

Yield optimization requires systematic variable testing:

Q. Table 1: Yield Variation in Aryl Coupling Reactions

| Catalyst | Yield (%) | Conditions |

|---|---|---|

| Pd(PPh) | 93 | Toluene, 100°C, 24h |

| Pd(OAc) | 77 | DMF, 80°C, 48h |

What safety protocols are critical when handling 4H-Cyclopenta[def]chrysen-4-ol in laboratory settings?

Basic Research Question

Safety measures align with PAH handling guidelines:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal contact .

- Waste disposal : Segregate halogenated solvents used in synthesis for incineration .

- Ventilation : Use fume hoods during reactions to mitigate inhalation risks .

How can researchers resolve discrepancies in X-ray crystallography data for 4H-Cyclopenta[def]chrysen-4-ol polymorphs?

Advanced Research Question

Polymorph-related data conflicts require:

- Unit cell parameter refinement : Use software like SHELXL97 to adjust for thermal motion or disorder .

- Temperature-controlled crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 293 K) to assess lattice stability .

- Comparative analysis : Reference IUPAC structural reports for bond length/angle benchmarks .

What physicochemical properties of 4H-Cyclopenta[def]chrysen-4-ol are critical for environmental fate studies?

Advanced Research Question

Key properties include:

- Water solubility : 0.00014 mg/L at 25°C, indicating low bioavailability .

- Log Kow : 6.50, suggesting high lipophilicity and potential bioaccumulation .

- Stability under UV light : Assess photodegradation pathways via fluorescence spectroscopy .

Methodological Note : Use OECD guidelines for partition coefficient measurements to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.